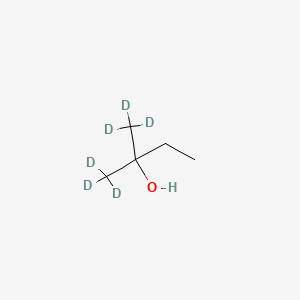

1,1-Dimethyl-1-propanol-d6

説明

特性

IUPAC Name |

1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-4-5(2,3)6/h6H,4H2,1-3H3/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXVEPNJUHWQHW-XERRXZQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(CC)(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

94.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,1-Dimethyl-1-propanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,1-Dimethyl-1-propanol-d6, a deuterated analog of tert-amyl alcohol. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The information presented herein is curated from various scientific sources and is supplemented with detailed experimental protocols and data visualizations to facilitate its practical application.

Chemical and Physical Properties

This compound, also known as 2-Methyl-2-butanol-d6 or tert-Pentyl Alcohol-d6, is a stable, isotopically labeled compound with the chemical formula C₅H₆D₆O. The deuterium (B1214612) labeling at the two methyl groups makes it a valuable tool in various scientific applications, particularly as an internal standard in pharmacokinetic studies and as a building block in the synthesis of deuterated pharmaceutical compounds.[1][2][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 75295-95-3 | [4] |

| Molecular Formula | C₅H₆D₆O | [4] |

| Molecular Weight | 94.19 g/mol | [4] |

| Appearance | Clear Colourless to Light Yellow Oil | [4] |

| Density | 0.8 ± 0.1 g/cm³ | |

| Boiling Point | 102.0 ± 0.0 °C at 760 mmHg | |

| Flash Point | 21.1 ± 0.0 °C | |

| Storage | 2-8°C Refrigerator |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectroscopic data based on the structure of the molecule and data for its non-deuterated analog.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks and Characteristics |

| ¹H NMR | Due to the deuteration of the methyl groups, the proton NMR spectrum is significantly simplified compared to its non-deuterated counterpart. The primary signals would be from the methylene (B1212753) protons of the ethyl group (a quartet) and the hydroxyl proton (a singlet, which is exchangeable with D₂O). The chemical shifts would be similar to the non-deuterated analog. |

| ¹³C NMR | The carbon signals for the deuterated methyl groups will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. The other carbon signals (quaternary carbon, methylene carbon, and the terminal methyl of the ethyl group) will be similar to the non-deuterated compound. A known spectrum for this compound has been recorded on a Varian XL-100 instrument.[5] |

| Infrared (IR) | The IR spectrum is expected to show a broad O-H stretching band around 3300-3600 cm⁻¹, characteristic of an alcohol. C-H stretching vibrations from the ethyl group will be observed around 2850-3000 cm⁻¹. The C-D stretching vibrations of the deuterated methyl groups will appear at a lower frequency, typically in the 2100-2250 cm⁻¹ region. C-O stretching will be present in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 94. The fragmentation pattern would be influenced by the deuterium labeling. Common fragments would arise from the loss of a deuterated methyl group (-CD₃), an ethyl group (-C₂H₅), and water (-H₂O or -HOD). |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of deuterated tertiary alcohols like this compound is the Grignard reaction, utilizing a deuterated Grignard reagent.

Principle: The synthesis involves the reaction of a ketone (in this case, 2-butanone) with a deuterated Grignard reagent (methyl-d₃-magnesium bromide, CD₃MgBr). A second deuterated methyl group is introduced by using a deuterated starting ketone or by performing the reaction with two equivalents of the deuterated Grignard reagent on an ester. For this specific molecule, a more direct approach would be the reaction of ethyl magnesium bromide with acetone-d6 (B32918).

Materials:

-

Acetone-d6 (deuterated acetone)

-

Ethyl magnesium bromide (Grignard reagent)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

In the flask, place a solution of acetone-d6 in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of ethyl magnesium bromide in diethyl ether from the dropping funnel to the stirred acetone-d6 solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation to yield pure this compound.

Purification

Fractional distillation is the primary method for purifying this compound. The purity of the fractions should be monitored by gas chromatography (GC) or NMR spectroscopy.

Applications in Research and Development

Internal Standard in Pharmacokinetic Studies

Deuterated compounds are widely used as internal standards in mass spectrometry-based quantitative analysis due to their similar chemical and physical properties to the analyte but distinct mass.[3]

Experimental Workflow for Use as an Internal Standard:

Caption: Workflow for using this compound as an internal standard.

Synthesis of Deuterium-Labeled Simvastatin

This compound is a key building block for the synthesis of deuterium-labeled Simvastatin, a cholesterol-lowering drug.[4] The deuterated side chain is introduced via esterification.

Logical Relationship in Synthesis:

Caption: Synthesis pathway of deuterium-labeled Simvastatin.

Biological Activity and Metabolic Fate

There is no evidence to suggest that this compound possesses any direct biological or pharmacological activity. Its primary role in a biological context is as a stable, non-perturbing internal standard for analytical measurements.

The metabolic fate of 1,1-Dimethyl-1-propanol is expected to be similar to its non-deuterated counterpart, tert-amyl alcohol. Tertiary alcohols are generally resistant to oxidation by alcohol dehydrogenase. They are primarily eliminated from the body through glucuronide conjugation followed by renal excretion. The deuterium labeling is not expected to significantly alter this metabolic pathway, although the rate of any minor metabolic processes might be slightly affected by the kinetic isotope effect.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. It is a flammable liquid and should be kept away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of the chemical properties and applications of this compound. For specific experimental applications, it is recommended to consult the primary literature and perform appropriate validation studies.

References

- 1. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 2. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C5H12O | CID 91238535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 1,1-Dimethyl-1-propanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,1-Dimethyl-1-propanol-d6, a deuterated analog of tert-amyl alcohol. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who utilize isotopically labeled compounds in their studies. The inclusion of detailed experimental protocols and a logical workflow diagram aims to facilitate the practical application of this information in a laboratory setting.

Introduction to this compound

This compound is a stable, isotopically labeled form of 1,1-dimethyl-1-propanol, also known as tert-amyl alcohol. In this deuterated version, the six hydrogen atoms on the two methyl groups at the 1-position are replaced with deuterium (B1214612) atoms. This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. Furthermore, it can be employed as a tracer in metabolic studies and is used in the synthesis of other deuterium-labeled pharmaceutical compounds, such as deuterated Simvastatin[2][3]. The physical properties of this compound are crucial for its proper handling, storage, and application in experimental research.

Core Physical Properties

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison. These values have been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆D₆O | [2] |

| Molecular Weight | 94.19 g/mol | [2][4] |

| CAS Number | 75295-95-3 | [2][5] |

| Appearance | Clear, colorless liquid | [3] |

| Boiling Point | 102.0 °C at 760 mmHg | [5][6] |

| Density | 0.8 ± 0.1 g/cm³ | [5] |

| Flash Point | 21.1 °C | [5][6] |

| Refractive Index | 1.407 | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | [2][3] |

Experimental Protocols for Physical Property Determination

While specific experimental data for the deuterated compound is not extensively published, the following are detailed, standard methodologies for determining the key physical properties of a similar small organic alcohol. These protocols are representative of the techniques that would be employed for this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Apparatus:

-

Melting point apparatus or Thiele tube

-

Small test tube

-

Thermometer

-

Capillary tube (sealed at one end)

-

Heating oil (if using a Thiele tube)

Procedure:

-

A small amount (a few milliliters) of the liquid is placed into the small test tube.

-

A capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the liquid.

-

The assembly is then heated in a melting point apparatus or a Thiele tube filled with heating oil.

-

As the temperature rises, air trapped in the capillary tube will be expelled, and eventually, the vapor of the liquid will fill the capillary.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined accurately using a pycnometer or more simply with a graduated cylinder and a balance.

Apparatus:

-

10 mL graduated cylinder

-

Electronic balance

Procedure:

-

The mass of a clean, dry 10 mL graduated cylinder is measured using an electronic balance.

-

A specific volume of the liquid (e.g., 5-10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

The graduated cylinder containing the liquid is then re-weighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

-

The density is then calculated by dividing the mass of the liquid by its measured volume (Density = Mass / Volume).

-

This procedure should be repeated multiple times to ensure accuracy, and the average density is reported.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property of a substance and is often used to identify and assess the purity of a compound.

Apparatus:

-

Abbe refractometer

-

Dropper or pipette

-

Constant temperature water bath (optional, for high precision)

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

-

A few drops of the liquid sample are placed on the surface of the measuring prism using a clean dropper.

-

The prism is closed and locked.

-

The light source is turned on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a color fringe is observed, the dispersion compensator is adjusted to obtain a sharp, colorless boundary line.

-

The refractive index is then read directly from the instrument's scale.

-

For precise measurements, the temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the physical properties of a deuterated compound like this compound.

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to the Synthesis and Purification of 1,1-Dimethyl-1-propanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1-Dimethyl-1-propanol-d6 (tert-amyl alcohol-d6), a deuterated isotopologue of 1,1-dimethyl-1-propanol. This compound serves as a valuable building block in the synthesis of deuterated pharmaceutical compounds, such as deuterium-labeled Simvastatin, and is utilized as an internal standard in analytical studies.[1][2][3] This document details the synthetic pathways, experimental protocols, purification techniques, and analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Grignard reaction, a robust method for forming carbon-carbon bonds.[4][5][6] This approach allows for the specific introduction of deuterium (B1214612) atoms by utilizing deuterated starting materials. Two primary synthetic routes are presented below.

Synthetic Route 1: Reaction of Ethylmagnesium Bromide with Acetone-d6 (B32918)

This route involves the reaction of a non-deuterated Grignard reagent, ethylmagnesium bromide, with a deuterated ketone, acetone-d6. The six deuterium atoms are thereby incorporated from the acetone-d6 molecule.

Reaction Scheme:

Synthetic Route 2: Reaction of Methyl-d3 Magnesium Iodide with 2-Butanone

Alternatively, a deuterated Grignard reagent, methyl-d3 magnesium iodide, can be reacted with a non-deuterated ketone, 2-butanone. This method also yields the desired product with six deuterium atoms. A similar methodology has been patented for the synthesis of deuterated tert-butanol.[2]

Reaction Scheme:

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound. These protocols are based on established Grignard reaction procedures. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the Grignard reagent.

Synthesis via Ethylmagnesium Bromide and Acetone-d6

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Magnesium turnings | 24.31 | 1.5 g | 0.062 |

| Bromoethane (B45996) | 108.97 | 6.5 g (4.4 mL) | 0.060 |

| Acetone-d6 | 64.13 | 3.5 g (4.4 mL) | 0.055 |

| Anhydrous diethyl ether | 74.12 | 100 mL | - |

| Saturated aq. NH4Cl | - | 50 mL | - |

| Anhydrous MgSO4 | 120.37 | - | - |

Procedure:

-

Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Add 20 mL of anhydrous diethyl ether. Add a small crystal of iodine to activate the magnesium. Dissolve the bromoethane in 30 mL of anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of the bromoethane solution to the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing. Add the remaining bromoethane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone-d6: Cool the Grignard solution to 0 °C in an ice bath. Dissolve the acetone-d6 in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the acetone-d6 solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Workup: Cool the reaction mixture in an ice bath and slowly add 50 mL of saturated aqueous ammonium (B1175870) chloride solution to quench the reaction. Separate the ethereal layer and extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the solution to remove the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

Purification

The crude product can be purified by fractional distillation under atmospheric pressure.

Purification Protocol:

-

Set up a fractional distillation apparatus with a short Vigreux column.

-

Carefully transfer the crude product to the distillation flask and add boiling chips.

-

Heat the flask and collect the fraction boiling at approximately 102 °C, which corresponds to the boiling point of the non-deuterated tert-amyl alcohol.[7]

-

For higher purity, column chromatography on silica (B1680970) gel can be performed using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

Analytical Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Table of Physical and Spectroscopic Data:

| Property | Value | Reference |

| CAS Number | 75295-95-3 | [8] |

| Molecular Formula | C5H6D6O | [8] |

| Molecular Weight | 94.19 g/mol | [8] |

| Boiling Point | ~102 °C | [7] |

| ¹H NMR (CDCl₃) | δ (ppm): 1.49 (q, 2H, -CH₂-), 0.88 (t, 3H, -CH₃) | Expected |

| ¹³C NMR (CDCl₃) | δ (ppm): 72.8 (-C(OH)-), 36.5 (-CH₂-), 8.7 (-CH₃) | Expected |

| Mass Spectrum (EI) | m/z (%): 94 (M+), 76, 65 | Expected |

Note: The NMR data is predicted based on the structure and may vary slightly. The mass spectrum will show a molecular ion peak at m/z 94, corresponding to the deuterated compound.

Visualization of Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification and analysis workflow.

References

- 1. wiley.com [wiley.com]

- 2. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 3. [PDF] Synthesis of 18O-labelled alcohols from unlabelled alcohols. | Semantic Scholar [semanticscholar.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. How Alcohols Are Created Using the Grignard Reaction | dummies [dummies.com]

- 6. m.youtube.com [m.youtube.com]

- 7. tert-Amyl alcohol - Sciencemadness Wiki [sciencemadness.org]

- 8. clearsynth.com [clearsynth.com]

Isotopic Purity of 1,1-Dimethyl-1-propanol-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of 1,1-Dimethyl-1-propanol-d6, a deuterated analog of tert-amyl alcohol. This stable isotope-labeled compound serves as a valuable tool in various scientific disciplines, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and in the synthesis of deuterated pharmaceutical compounds like Simvastatin.[1][2] This document details the quantitative data regarding its isotopic and chemical purity, outlines the methodologies for its determination, and provides experimental protocols for its synthesis and analysis.

Data Presentation: Quantitative Purity Analysis

The isotopic and chemical purity of this compound are critical parameters that define its suitability for specific research applications. The following tables summarize the quantitative data derived from a typical Certificate of Analysis.

Table 1: Specifications for this compound

| Parameter | Specification |

| Appearance | Colourless Oil |

| Purity (GC) | >95% |

| Isotopic Purity | >95% by NMR |

Table 2: Analytical Results for a Representative Batch

| Test | Result |

| Appearance | Clear Colourless Oil |

| GC Purity | 99.72% |

| Isotopic Purity | >95% by NMR |

| NMR | Conforms to Structure |

| ¹³C NMR | Conforms to Structure |

| GCMS | Conforms to Structure |

Synthesis of this compound

The synthesis of this compound can be achieved through a Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds. This approach involves the reaction of a deuterated Grignard reagent with a suitable ketone.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from ethyl magnesium bromide and acetone-d6 (B32918).

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Acetone-d6 (isotopic purity ≥ 99 atom % D)

-

Anhydrous deuterium (B1214612) oxide (D₂O)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux. Continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Acetone-d6: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of acetone-d6 in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

Quenching and Work-up: Cool the reaction mixture again to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide salt.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the ethereal layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by fractional distillation to obtain the final product.

Analytical Methodologies for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR is a direct and powerful technique for determining the isotopic enrichment of highly deuterated compounds. ¹H NMR can also be used to quantify the residual, non-deuterated species.

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of this compound into an NMR tube.

-

Add approximately 0.6 mL of a suitable non-deuterated solvent (e.g., chloroform (B151607) or benzene).

-

Add a known amount of a suitable internal standard with a known deuterium concentration if absolute quantification is required.

NMR Acquisition Parameters (Example for a 400 MHz spectrometer):

-

Nucleus: ²H

-

Pulse Program: Standard single pulse experiment

-

Temperature: 298 K

-

Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest (e.g., 10 s) to ensure full relaxation for accurate integration.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 64 or more).

Data Processing and Analysis:

-

Apply Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

-

Integrate the signals corresponding to the deuterated methyl (CD₃) and methylene (B1212753) (CD₂) groups.

-

The relative integrals of these signals will confirm the deuterium distribution within the molecule. The overall isotopic enrichment can be calculated by comparing the total integral of the deuterated species to that of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that separates the analyte from impurities and provides mass information, allowing for the determination of the distribution of isotopologues.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) (e.g., 1 mg/mL).

GC-MS Parameters (Illustrative):

-

GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 150 °C.

-

Hold at 150 °C for 5 minutes.

-

-

MS Interface Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-150.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion region to determine the relative abundances of the different isotopologues (d₆, d₅, d₄, etc.). The molecular weight of the fully deuterated compound is 94.19 g/mol .

-

Calculate the isotopic purity by determining the percentage of the d₆ isotopologue relative to the sum of all observed isotopologues, after correcting for the natural abundance of isotopes.

Conclusion

The isotopic purity of this compound is a critical parameter that underpins its utility in sensitive analytical and synthetic applications. This technical guide has provided a summary of the expected purity levels, detailed experimental protocols for its synthesis, and robust analytical methodologies for the verification of its isotopic enrichment. By employing the described NMR and GC-MS techniques, researchers can confidently ascertain the quality of this important stable isotope-labeled compound for their specific needs.

References

In-Depth Technical Guide on the NMR Spectral Data of 1,1-Dimethyl-1-propanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectral data for 1,1-dimethyl-1-propanol-d6, also known by its IUPAC name, 1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol. Due to the limited availability of public domain experimental spectra for this specific deuterated compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on the analysis of its non-deuterated analog, 2-methyl-2-butanol (B152257), and fundamental principles of NMR spectroscopy. Detailed experimental protocols for acquiring NMR spectra of this compound are also provided.

Chemical Structure and Nomenclature

-

Common Name: this compound

-

IUPAC Name: 1,1,1-trideuterio-2-(trideuteriomethyl)butan-2-ol

-

CAS Number: 75295-95-3

-

Molecular Formula: C₅H₆D₆O

-

Molecular Weight: 94.19 g/mol

-

Structure:

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known spectral data of 2-methyl-2-butanol and the expected effects of deuterium (B1214612) substitution. In ¹H NMR, the deuterium substitution on the methyl groups will result in the absence of signals corresponding to these protons. In ¹³C NMR, the carbons directly attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will have a slightly upfield chemical shift compared to the corresponding protonated carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.5 - 1.6 | Quartet (q) | 2H | -CH₂- |

| 2 | ~0.9 | Triplet (t) | 3H | -CH₃ |

| 3 | Variable (typically 1-5) | Singlet (s, broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-D coupling) | Assignment |

| 1 | ~70 | Singlet (s) | C-OH |

| 2 | ~35 | Singlet (s) | -CH₂- |

| 3 | ~25 | Multiplet (septet-like) | -CD₃ |

| 4 | ~8 | Singlet (s) | -CH₃ |

Experimental Protocols for NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte's signals. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

NMR Instrument Parameters

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400 MHz or higher).

3.2.1. ¹H NMR Spectroscopy

-

Nucleus: ¹H

-

Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

Temperature: 298 K (25 °C)

3.2.2. ¹³C NMR Spectroscopy

-

Nucleus: ¹³C

-

Frequency: 100 MHz

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 0-220 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Temperature: 298 K (25 °C)

Data Processing

-

Apodization: Apply an exponential window function to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas for ¹H NMR.

Visualization of NMR Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the NMR data to confirm the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound using ¹H and ¹³C NMR spectroscopy.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1,1-Dimethyl-1-propanol-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,1-dimethyl-1-propanol-d6. By combining established fragmentation principles of tertiary alcohols with the known mass shifts induced by deuterium (B1214612) labeling, this document offers a predictive framework for identifying and characterizing this isotopically labeled compound. The information presented is crucial for professionals in research and drug development who utilize deuterated standards in their analytical workflows.

Core Concepts in the Fragmentation of Tertiary Alcohols

Under electron ionization, tertiary alcohols like 1,1-dimethyl-1-propanol (2-methyl-2-butanol) undergo characteristic fragmentation pathways. The molecular ion peak is often weak or absent due to the instability of the initial radical cation.[1] The primary fragmentation mechanism is α-cleavage, which involves the cleavage of a C-C bond adjacent to the oxygen atom. This process leads to the formation of a stable oxonium ion and a radical. The stability of the resulting carbocation heavily influences the fragmentation pattern.[2]

For 1,1-dimethyl-1-propanol, the loss of an ethyl radical is favored, leading to a highly stable tertiary carbocation, which typically results in the base peak.[2] Another significant fragmentation pathway is the loss of a methyl radical.

Predicted Mass Spectrometry Data for this compound

The introduction of six deuterium atoms on the two methyl groups attached to the carbinol carbon in this compound results in predictable mass shifts in its mass spectrum compared to its non-deuterated analog. The following table summarizes the predicted quantitative data for the major fragments of this compound, based on the known fragmentation of 2-methyl-2-butanol.

| Predicted m/z for this compound | Corresponding Fragment Ion | Predicted Relative Intensity (%) | Fragmentation Pathway |

| 94 | [M]+• | Very Low | Molecular Ion |

| 79 | [M - CH3]•+ | High | α-cleavage (Loss of a methyl radical) |

| 65 | [M - C2H5]•+ | Base Peak | α-cleavage (Loss of an ethyl radical) |

| 50 | [C3H3D2]+ | Moderate | Further fragmentation |

| 45 | [C2H5O]+ | Moderate | Rearrangement and cleavage |

Experimental Protocols

A detailed experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

1. Sample Preparation

-

Solvent Selection: Use a volatile organic solvent compatible with GC-MS analysis, such as hexane, dichloromethane, or ethyl acetate.

-

Concentration: Prepare a dilute solution of the analyte, typically in the range of 1-10 µg/mL.

-

Vial Selection: Use standard 1.5 mL or 2 mL glass autosampler vials with screw caps (B75204) and PTFE/silicone septa.

-

Internal Standard (Optional): For quantitative analysis, the use of an appropriate internal standard is recommended.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

-

Mass Spectrometer: A mass spectrometer capable of electron ionization (EI) and scanning a mass range of at least m/z 20-200.

-

GC Column: A non-polar or medium-polarity capillary column is suitable for the separation of alcohols. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 2 minutes at 200 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 35-150.

-

Scan Rate: 2-3 scans/second.

-

3. Data Acquisition and Analysis

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern for confirmation.

Visualizations

Diagram of Predicted Fragmentation Pathways of this compound

Caption: Predicted EI fragmentation of this compound.

References

A Technical Guide to 1,1-Dimethyl-1-propanol-d6 for Researchers and Drug Development Professionals

Introduction

1,1-Dimethyl-1-propanol-d6, also known as tert-amyl alcohol-d6, is a deuterated analog of tert-amyl alcohol. This stable isotope-labeled compound serves as an invaluable tool in various stages of pharmaceutical research and development, primarily as an internal standard for quantitative bioanalysis and as a building block in the synthesis of deuterated drug molecules. Its near-identical physicochemical properties to the unlabeled counterpart, with a distinct mass difference, make it the gold standard for isotope dilution mass spectrometry (IDMS) techniques, ensuring high accuracy and precision in analytical measurements. This technical guide provides an in-depth overview of the commercial availability, key properties, and applications of this compound for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

A number of reputable chemical suppliers offer this compound for research and development purposes. The quality and specifications of the product can vary between suppliers, and it is crucial for researchers to select a product that meets the requirements of their specific application. Key parameters to consider include chemical purity, isotopic purity (isotopic enrichment), and the availability of a comprehensive Certificate of Analysis (CoA).

Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Purity | Available Quantities |

| LEAP CHEM CO., LTD. [1] | 75295-95-3 | C₅H₆D₆O | 94.19 | Information available upon request | Information available upon request | Research and bulk quantities |

| Clearsynth [2] | 75295-95-3 | C₅H₆D₆O | 94.19 | High quality, CoA provided | Information available upon request | Inquire for pricing and availability |

| MedChemExpress [3] | 75295-95-3 | C₅H₆D₆O | 94.19 | Information available upon request | Information available upon request | Various sizes available |

| LGC Standards [4][5] | 75295-95-3 | C₅H₆D₆O | 94.19 | >95% (GC)[6] | >95% by NMR[6] | Inquire for pricing and availability |

| Pharmaffiliates [7][8] | 75295-95-3 | C₅H₆D₆O | 94.19 | High purity | Information available upon request | Inquire for stock status |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Clear Colourless to Light Yellow Oil | [7] |

| Boiling Point | 102.0 ± 0.0 °C at 760 mmHg | [9] |

| Density | 0.8 ± 0.1 g/cm³ | [9] |

| Flash Point | 21.1 ± 0.0 °C | [9] |

| Refractive Index | 1.407 | [9] |

| Storage | 2-8°C Refrigerator | [2] |

| Solubility | Soluble in Chloroform | [6] |

Applications in Drug Development

The primary applications of this compound in drug development stem from its utility as a stable isotope-labeled internal standard and as a synthetic precursor.

-

Internal Standard for Quantitative Bioanalysis: Due to its structural similarity and mass difference from its unlabeled counterpart, this compound is an ideal internal standard for quantifying analytes in complex biological matrices using LC-MS/MS or GC-MS. It helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the analytical method.

-

Synthesis of Deuterated Drug Molecules: this compound can be used as a building block in the synthesis of deuterated pharmaceutical compounds.[2][4][7] For example, it is a known precursor in the synthesis of deuterium-labeled Simvastatin.[2][4][7] Deuteration of drug molecules can sometimes alter their metabolic profiles, potentially leading to improved pharmacokinetic properties.

Experimental Protocols

Quantification of a Small Molecule Drug in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical small molecule drug in human plasma. Optimization of specific parameters will be required for the particular analyte of interest.

1. Materials and Reagents:

-

This compound (Internal Standard, IS)

-

Analyte of interest

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates

2. Preparation of Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

-

IS Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards.

-

IS Working Solution: Dilute the IS stock solution with the same diluent to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the IS working solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to achieve good separation of the analyte and IS.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the IS by infusing individual standard solutions.

-

5. Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

References

- 1. benchchem.com [benchchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. lgcstandards.com [lgcstandards.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [guidechem.com]

An In-depth Technical Guide to Deuterium Labeling of Tert-Amyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, analysis, and applications of deuterium-labeled tert-amyl alcohol. It is designed to be a valuable resource for researchers in drug development, metabolic studies, and analytical chemistry who require stable isotope-labeled compounds for their work.

Introduction

Deuterium-labeled compounds are indispensable tools in modern scientific research. The substitution of hydrogen with its stable isotope, deuterium (B1214612), provides a subtle yet powerful modification that enables a wide range of applications without significantly altering the chemical properties of the molecule. Tert-amyl alcohol (2-methyl-2-butanol), a tertiary alcohol with various industrial and pharmaceutical applications, is a valuable candidate for deuterium labeling.[1][2] Its deuterated isotopologues serve as crucial internal standards for mass spectrometry, probes for metabolic studies, and tools for elucidating reaction mechanisms.[3] This guide details the primary methods for synthesizing deuterium-labeled tert-amyl alcohol, the analytical techniques for its characterization, and its key applications in research and development.

Synthesis of Deuterium-Labeled Tert-Amyl Alcohol

Several methods can be employed to introduce deuterium into the tert-amyl alcohol molecule. The choice of method depends on the desired labeling pattern, the required isotopic purity, and the available starting materials.

Grignard Reaction with Deuterated Reagents

The Grignard reaction is a versatile and highly effective method for constructing the carbon skeleton of tert-amyl alcohol while incorporating deuterium at specific positions.[4] By using deuterated starting materials, such as a deuterated Grignard reagent and/or a deuterated ketone, various isotopologues of tert-amyl alcohol can be synthesized with high isotopic enrichment.

A common route involves the reaction of a deuterated ethylmagnesium halide with deuterated acetone (B3395972), followed by quenching with a deuterium source. This can theoretically lead to the synthesis of perdeuterated tert-amyl alcohol.

Experimental Protocol: Synthesis of Tert-Amyl-d₁₂-Alcohol via Grignard Reaction

This protocol is adapted from a method for the synthesis of deuterated tert-butanol (B103910) and is expected to yield highly enriched perdeuterated tert-amyl alcohol.[5]

Materials:

-

Deuterated ethyl iodide (C₂D₅I)

-

Magnesium turnings

-

Deuterated acetone ((CD₃)₂CO)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Deuterium oxide (D₂O)

-

Deuterated sulfuric acid (D₂SO₄) (catalytic amount)

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of deuterated ethyl iodide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary. Once the reaction starts, the remaining deuterated ethyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent (C₂D₅MgI).

-

Reaction with Deuterated Acetone: The Grignard reagent solution is cooled in an ice bath. A solution of deuterated acetone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

Hydrolysis: The reaction mixture is cooled again in an ice bath. The reaction is quenched by the slow, dropwise addition of a solution of a catalytic amount of deuterated sulfuric acid in deuterium oxide.

-

Workup and Purification: The resulting mixture is transferred to a separatory funnel. The ether layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude deuterated tert-amyl alcohol is then purified by fractional distillation.

Expected Yield and Isotopic Purity:

Based on similar preparations of deuterated tertiary alcohols, this method is expected to yield the desired product with high chemical purity (>99%) and high isotopic abundance (>99 atom % D).[5]

Catalytic Hydrogen-Deuterium (H/D) Exchange

Catalytic H/D exchange is an alternative method for introducing deuterium into organic molecules. This method involves the use of a heterogeneous or homogeneous catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O).[6][7] For tertiary alcohols, this method can be challenging due to steric hindrance around the carbinol carbon. However, with the appropriate catalyst and reaction conditions, deuterium can be incorporated.

Experimental Protocol: Catalytic H/D Exchange of Tert-Amyl Alcohol

This is a general procedure for the deuteration of alcohols using a heterogeneous catalyst. Optimization of reaction time and temperature may be necessary for tert-amyl alcohol.

Materials:

-

Tert-amyl alcohol

-

Deuterium oxide (D₂O)

-

Raney Nickel (or another suitable catalyst like Platinum on carbon)[2][8]

-

Autoclave or a high-pressure reaction vessel

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, place tert-amyl alcohol, deuterium oxide in a significant molar excess (e.g., 10-20 fold), and a catalytic amount of Raney Nickel (e.g., 5-10 wt%).

-

Reaction: The vessel is sealed, purged with an inert gas, and then pressurized with deuterium gas (D₂) to a desired pressure (e.g., 10-50 bar). The reaction mixture is heated to a temperature in the range of 100-150 °C with vigorous stirring. The reaction is allowed to proceed for a specified time (e.g., 24-72 hours).

-

Workup and Purification: After cooling to room temperature and venting the deuterium gas, the catalyst is removed by filtration. The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation. The deuterated tert-amyl alcohol is then purified by fractional distillation.

Data Presentation: Comparison of Synthesis Methods

The choice of synthesis method will impact the final yield and isotopic purity of the deuterated tert-amyl alcohol. The following table summarizes the expected quantitative data for the described methods.

| Synthesis Method | Target Isotopologue | Typical Yield (%) | Isotopic Purity (atom % D) | Advantages | Disadvantages |

| Grignard Reaction | Tert-amyl-d₁₂-alcohol | 70-85[5] | >99[5] | High isotopic purity, specific labeling patterns possible. | Requires deuterated starting materials which can be expensive. |

| Catalytic H/D Exchange | Tert-amyl-dₓ-alcohol | 50-70 | 80-95 | Uses readily available D₂O as the deuterium source. | May result in a mixture of isotopologues, lower isotopic purity, and potential for side reactions. |

Note: The data for the Grignard reaction is based on the synthesis of a similar deuterated tertiary alcohol.[5] The data for the catalytic H/D exchange are estimates based on general procedures for alcohol deuteration.

Analytical Characterization

The successful synthesis and purification of deuterium-labeled tert-amyl alcohol must be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the position and extent of deuterium incorporation.

-

¹H NMR: In the ¹H NMR spectrum of a deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly reduced in intensity.[9][10]

-

¹³C NMR: The ¹³C NMR spectrum will show changes in the multiplicity of the carbon signals due to coupling with deuterium (a triplet for a CD group, a quintet for a CD₂ group, and a septet for a CD₃ group).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the isotopic enrichment.[4][11] The mass spectrum of a deuterated compound will show a molecular ion peak shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. The isotopic distribution of the molecular ion cluster can be used to calculate the isotopic purity.[1]

Fragmentation Pattern: The mass spectrum of tert-amyl alcohol is characterized by a weak or absent molecular ion peak.[12] The major fragmentation pathways include α-cleavage and dehydration.[13][14] For deuterated analogs, the masses of the fragment ions will be shifted according to the location of the deuterium atoms, providing valuable structural information.

Applications in Research and Drug Development

Deuterium-labeled tert-amyl alcohol is a valuable tool in various scientific disciplines.

Internal Standards in Quantitative Mass Spectrometry

Deuterated compounds are considered the gold standard for internal standards in quantitative LC-MS analysis.[15] Because they have nearly identical physicochemical properties to their non-labeled counterparts, they co-elute during chromatography and experience the same matrix effects, leading to highly accurate and precise quantification. Deuterated tert-amyl alcohol can be used as an internal standard for the analysis of tert-amyl alcohol itself or for structurally related analytes in biological matrices.

Metabolic Studies

Deuterium labeling is a powerful technique for tracing the metabolic fate of drugs and other xenobiotics.[3][16][17][18] The biotransformation of tert-amyl alcohol involves oxidation to various metabolites.[3] By using deuterium-labeled tert-amyl alcohol, researchers can track the metabolic pathways and identify the resulting metabolites with high sensitivity and specificity using mass spectrometry. This is crucial for understanding the pharmacokinetics and potential toxicity of the compound.

Metabolic Switching: Deuteration at a site of metabolic oxidation can slow down the rate of metabolism at that position due to the kinetic isotope effect. This can lead to a phenomenon known as "metabolic switching," where the metabolism is redirected to other sites in the molecule.[16] Studying the metabolic switching of deuterated tert-amyl alcohol can provide insights into the enzymes responsible for its metabolism and the potential for altering its metabolic profile.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect, the change in reaction rate upon isotopic substitution, is a fundamental tool for elucidating reaction mechanisms. By comparing the reaction rates of deuterated and non-deuterated tert-amyl alcohol, researchers can determine whether a C-H bond is broken in the rate-determining step of a reaction.

Visualizations

Diagrams of Signaling Pathways and Workflows

Caption: Synthetic routes to deuterium-labeled tert-amyl alcohol.

Caption: Analytical workflow for deuterated tert-amyl alcohol.

Caption: Key applications of deuterium-labeled tert-amyl alcohol.

Conclusion

Deuterium-labeled tert-amyl alcohol is a versatile and valuable tool for researchers in the pharmaceutical and chemical sciences. The synthetic methods outlined in this guide, particularly the Grignard reaction, provide access to highly enriched, specifically labeled compounds. The analytical techniques described are essential for ensuring the quality and integrity of these labeled materials. The applications of deuterated tert-amyl alcohol as an internal standard, a probe for metabolic studies, and a tool for mechanistic investigations highlight its importance in advancing our understanding of chemical and biological processes. This guide serves as a foundational resource for the synthesis, analysis, and effective utilization of these powerful isotopic tracers.

References

- 1. researchgate.net [researchgate.net]

- 2. Platinum on carbon-catalysed site-selective H–D exchange reaction of allylic alcohols using alkyl amines as a hydrogen source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. Biotransformation of [(12)C]- and [(13)C]-tert-amyl methyl ether and tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108164393B - Preparation method of deuterated tert-butyl alcohol - Google Patents [patents.google.com]

- 6. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Solved Analyze the NMR and IR spectra for tert-amyl | Chegg.com [chegg.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. GCMS Section 6.10 [people.whitman.edu]

- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 17. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 1,1-Dimethyl-1-propanol-d6 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1,1-Dimethyl-1-propanol-d6 (also known as tert-amyl alcohol-d6) as an internal standard in quantitative analytical methods. This deuterated standard is particularly valuable for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications, ensuring accuracy and precision in the determination of volatile and semi-volatile organic compounds.

Principle of Internal Standardization with this compound

Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. A deuterated internal standard like this compound is ideal because it is chemically almost identical to its non-deuterated analog, tert-amyl alcohol, and other similar small volatile alcohols. This chemical similarity ensures that it behaves in a comparable manner during extraction, derivatization, and chromatographic separation. However, its different mass allows it to be distinguished from the analyte of interest by a mass spectrometer.

The fundamental principle of this method is based on the consistent ratio of the analytical signal of the analyte to the signal of the internal standard. A known amount of this compound is added to all samples, calibration standards, and quality control samples at the beginning of the analytical process. The quantification of the target analyte is then performed by calculating the ratio of its peak area to the peak area of this compound. This ratio is then plotted against the concentration of the analyte in the calibration standards to generate a calibration curve.

Caption: Principle of internal standardization workflow.

Applications

This compound is a suitable internal standard for a variety of applications, including:

-

Clinical and Forensic Toxicology: Particularly for the quantification of ethanol (B145695) and other volatile alcohols in blood and other biological matrices. The use of a deuterated internal standard is critical in forensic settings to ensure legally defensible data.

-

Environmental Analysis: For the determination of volatile organic compounds (VOCs) in water, soil, and air samples.

-

Pharmaceutical Analysis: In the synthesis of deuterated active pharmaceutical ingredients (APIs) such as Simvastatin, and for quality control of residual solvents in pharmaceutical products.[1]

-

Food and Beverage Industry: For the analysis of flavor and fragrance compounds, as well as fermentation byproducts.

Quantitative Data Summary

The following tables summarize typical quantitative performance data from methods utilizing tert-amyl alcohol or similar compounds as internal standards, which can be expected to be comparable when using this compound.

Table 1: Linearity Data for Blood Alcohol Analysis using a similar Internal Standard (tert-butanol) by Headspace GC-FID

| Analyte | Concentration Range (g/L) | Correlation Coefficient (r²) |

| Ethanol | 0.5 - 4.0 | 0.99994 |

Data adapted from a validation study of a GC/HS method for ethanol quantification using tert-butanol (B103910) as an internal standard.[2][3]

Table 2: Method Detection and Quantification Limits

| Analyte | Limit of Detection (LOD) (g/L) | Limit of Quantification (LOQ) (g/L) |

| Ethanol | 0.067 | 0.223 |

Data derived from a validation study utilizing tert-butanol as an internal standard.[2][3]

Experimental Protocol: Quantification of Volatile Alcohols in Blood by Headspace GC-MS

This protocol provides a detailed methodology for the quantitative analysis of volatile alcohols (e.g., ethanol, methanol, isopropanol) in whole blood using this compound as an internal standard.

Materials and Reagents

-

This compound

-

Ethanol, methanol, isopropanol (B130326) (analytical grade)

-

Deionized water

-

Whole blood (blank matrix)

-

Sodium fluoride (B91410) (preservative)

-

Potassium oxalate (B1200264) (anticoagulant)

-

20 mL headspace vials with PTFE-lined septa and aluminum caps

Preparation of Solutions

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

-

IS Working Solution: Dilute the IS stock solution with deionized water to a final concentration of 10 µg/mL.

-

Analyte Stock Solution: Prepare a 10 mg/mL stock solution of each target alcohol in deionized water.

-

Calibration Standards: Prepare a series of calibration standards by spiking blank whole blood with the analyte stock solutions to achieve a concentration range relevant to the application (e.g., 0.1 to 4.0 g/L).

Sample Preparation

-

Pipette 0.5 mL of calibrator, quality control sample, or unknown blood sample into a 20 mL headspace vial.

-

Add 1.0 mL of the IS working solution to each vial.

-

Immediately seal the vials with PTFE-lined septa and aluminum caps.

-

Vortex each vial for 10 seconds to ensure thorough mixing.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Headspace Autosampler: Agilent 7697A or equivalent.

Table 3: GC-MS Parameters

| Parameter | Setting |

| Headspace Sampler | |

| Oven Temperature | 85°C |

| Loop Temperature | 95°C |

| Transfer Line Temperature | 105°C |

| Vial Equilibration Time | 15 minutes |

| Injection Volume | 1 mL |

| GC Inlet | |

| Inlet Temperature | 200°C |

| Split Ratio | 20:1 |

| GC Column | |

| Column Type | DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 40°C, hold for 5 minutes |

| Ramp Rate | 10°C/min to 100°C |

| Mass Spectrometer | |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 4: Selected Ion Monitoring (SIM) Parameters

| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| Methanol | 31 | 29 |

| Ethanol | 45 | 31, 46 |

| Isopropanol | 45 | 43 |

| This compound | 65 | 94 |

Note: The specific ions for this compound should be confirmed by direct infusion or injection of a standard solution.

Data Analysis and Quantification

-

Integrate the peak areas for the quantifier ions of each analyte and the internal standard.

-

Calculate the response ratio for each analyte in all standards and samples using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their respective concentrations.

-

Determine the concentration of the analytes in the unknown samples by interpolating their response ratios from the calibration curve.

Caption: Experimental workflow for blood alcohol analysis.

Conclusion

This compound is a highly effective internal standard for the quantitative analysis of volatile organic compounds by GC-MS and LC-MS. Its chemical similarity to many small alcohol analytes ensures it accurately corrects for variations in sample preparation and instrument performance. The detailed protocol provided serves as a robust starting point for method development and validation in various research and routine testing environments. The use of this deuterated internal standard will contribute to the generation of high-quality, reliable, and defensible analytical data.

References

Application Notes and Protocols for 1,1-Dimethyl-1-propanol-d6 in Quantitative NMR (qNMR) Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that provides direct measurement of the concentration and purity of substances without the need for identical reference standards. The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. The use of a high-purity internal standard is crucial for accurate and precise quantification.

This document provides a comprehensive guide to utilizing 1,1-dimethyl-1-propanol-d6 as an internal standard for ¹H qNMR analysis. Its simple spectrum, with signals in a relatively uncrowded region, makes it a potentially valuable tool for the quantification of a wide range of analytes.

Properties of this compound as a qNMR Standard

This compound, also known as tert-amyl alcohol-d6, possesses several characteristics that make it suitable as a qNMR internal standard:

-

Simplified ¹H NMR Spectrum: Deuteration of the two methyl groups leaves only the signals for the ethyl group protons (a quartet and a triplet) and the hydroxyl proton. This simplicity minimizes the potential for signal overlap with the analyte.

-

Chemical Stability: As a tertiary alcohol, it is chemically inert under typical NMR conditions and is unlikely to react with a broad range of analytes or deuterated solvents.

-

Solubility: It exhibits good solubility in common organic deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d6 (DMSO-d₆), and methanol-d4 (B120146) (CD₃OD). It has moderate solubility in water (D₂O).

-

Signal Position: The signals of the ethyl group appear in the aliphatic region of the spectrum, which is often less crowded, reducing the likelihood of overlap with analyte signals, particularly for aromatic compounds.

-

Low Volatility: With a boiling point of approximately 102°C, it is less volatile than some other low molecular weight standards, which minimizes errors during sample preparation.

Predicted ¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound will show signals corresponding to the ethyl group (-CH₂CH₃) and the hydroxyl proton (-OH). Based on data for the non-deuterated analogue (tert-amyl alcohol), the expected chemical shifts in common deuterated solvents are summarized in the table below. The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. In D₂O, the hydroxyl proton will exchange with deuterium (B1214612) and become invisible.

| Deuterated Solvent | -CH₂- (quartet) | -CH₃ (triplet) | -OH (singlet, broad) |

| CDCl₃ | ~1.48 ppm | ~0.92 ppm | Variable, ~1.55 ppm |

| DMSO-d₆ | ~1.35 ppm | ~0.85 ppm | ~4.19 ppm |

| CD₃OD | ~1.40 ppm | ~0.90 ppm | Exchanges with solvent |

| D₂O | ~1.45 ppm | ~0.80 ppm | Exchanges with solvent |

Note: These are estimated chemical shifts and may vary based on experimental conditions.

Experimental Protocols

A generalized workflow for qNMR analysis involves sample preparation, data acquisition, and data processing.

Caption: General workflow for a qNMR experiment.

4.1. Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

-

Weighing: Accurately weigh 5-20 mg of the analyte and a suitable amount of this compound into a clean, dry vial using a calibrated microbalance. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

-

Dissolution: Add a precise volume (e.g., 0.6 mL) of the chosen deuterated solvent to the vial.

-

Homogenization: Ensure complete dissolution of both the analyte and the internal standard by vortexing or gentle sonication. The solution must be homogeneous.

-

Transfer: Transfer the solution to a high-quality NMR tube.

Caption: Detailed sample preparation workflow.

4.2. NMR Data Acquisition

To obtain accurate quantitative data, specific acquisition parameters must be used.

-

Pulse Angle: Use a calibrated 90° pulse angle for maximum signal intensity.

-

Relaxation Delay (d1): This is a critical parameter. Set a long relaxation delay to ensure complete T1 relaxation for all signals to be integrated. A conservative value is 5 to 7 times the longest T1 of any signal of interest (analyte or standard).

-

Acquisition Time (at): Ensure the acquisition time is sufficient for the Free Induction Decay (FID) to decay completely, which aids in achieving a flat baseline.

-

Number of Scans (ns): Adjust the number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

Recommended NMR Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Angle (p1) | 90° | Maximize signal intensity |

| Relaxation Delay (d1) | ≥ 5 x T₁ₘₐₓ | Ensure complete relaxation for accurate integration |

| Acquisition Time (at) | > 3 s | Allow full decay of FID for better baseline |

| Number of Scans (ns) | 16 - 128 | Achieve sufficient Signal-to-Noise ratio |

4.3. Data Processing and Analysis

Consistent and careful data processing is essential for accurate results.

-

Fourier Transform: Apply an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier transformation to improve the S/N ratio without significantly distorting the signal shape.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply an automatic baseline correction and manually verify its quality across the entire spectrum, especially around the signals of interest.

-

Integration: Manually integrate the well-resolved, non-overlapping signals of the analyte and the internal standard (either the quartet or the triplet of the ethyl group of this compound). The integration regions should be consistent for all spectra being compared.

Calculation of Purity:

The purity of the analyte can be calculated using the following equation: